Chlorouvedalin

Sesquiterpene lactone Analytical reference standard Germacranolide

Analytical labs face misidentification risks when co-eluting Smallanthus sesquiterpene lactones. Chlorouvedalin (CAS 24694-80-2) solves this with a 3-chloro-2-hydroxy-2-methylbutyrate moiety, enabling unambiguous LC-MS peak assignment versus Uvedalin and Enhydrin. - ≥98% purity authenticated standard - Distinct retention time & fragmentation pattern - Ideal for yacon QC, dereplication, SAR studies

Molecular Formula C23H29ClO9
Molecular Weight 484.9 g/mol
Cat. No. B587219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorouvedalin
Molecular FormulaC23H29ClO9
Molecular Weight484.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1
InChIKeyBQXRLMULBZGQJI-VXIIXAFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Chlorouvedalin Reference Standard


Chlorouvedalin (CAS 24694-80-2) is a sesquiterpene lactone belonging to the germacranolide subclass, characterized by a C23H29ClO9 molecular formula (MW 484.93 g/mol) [1]. It is isolated primarily from Smallanthus sonchifolius (yacon) herbs [2]. As a chlorinated derivative structurally related to uvedalin (CAS 24694-79-9), Chlorouvedalin serves as a reference compound for natural product research, analytical method development, and biological screening programs requiring authenticated sesquiterpene lactone standards .

Chlorouvedalin Substitution Limitations


Within the Smallanthus-derived sesquiterpene lactone family, compounds share germacranolide cores but diverge critically in esterification patterns at C8 and C15 positions [1]. Chlorouvedalin (C23H29ClO9) is distinguished from its non-chlorinated analog Uvedalin (C23H30O9, MW 474.5 g/mol) by the presence of a 3-chloro-2-hydroxy-2-methylbutyrate moiety . This structural difference alters chromatographic retention behavior and fragmentation patterns in LC-MS analysis, meaning that substituting Chlorouvedalin with Uvedalin or Enhydrin in analytical method validation would compromise accurate identification and quantification in yacon-derived extracts [2]. For laboratories requiring authenticated standards for compound-specific detection, structural identity—not just class membership—dictates procurement decisions.

Chlorouvedalin Differentiation Evidence


Structural Identity vs. Uvedalin

Chlorouvedalin is distinguished from its closest structural analog Uvedalin by the presence of a chlorine atom in the C8 ester side chain, resulting in distinct CAS registry numbers (24694-80-2 vs. 24694-79-9) and molecular formulas [1]. This structural divergence is critical for compound authentication in natural product libraries and analytical method development.

Sesquiterpene lactone Analytical reference standard Germacranolide

Purity and Batch Consistency

Commercial Chlorouvedalin reference standards are supplied at ≥98% purity as determined by HPLC [1]. This purity specification enables its use as an external standard in quantitative analysis of yacon-derived sesquiterpene lactones, where lower-purity isolates would introduce unacceptable quantification error.

HPLC purity Quality control Reference standard

Chlorinated Moiety in SAR

Chlorouvedalin contains a 3-chloro-2-hydroxy-2-methylbutyrate ester at the C8 position, whereas its non-halogenated analog Uvedalin bears a 2-hydroxy-2-methylbutyrate moiety [1]. This chlorination represents a distinct molecular feature that may be investigated in structure-activity relationship (SAR) studies of sesquiterpene lactone derivatives. NOTE: Direct comparative bioactivity data (e.g., IC50 values) for Chlorouvedalin versus Uvedalin are not available in the accessed peer-reviewed literature; the following values represent the current evidentiary baseline.

Structure-activity relationship Halogenated natural product Lead optimization

Chlorouvedalin Applications


Chromatographic Method for Yacon Extracts

Chlorouvedalin (CAS 24694-80-2, ≥98% purity) serves as an authenticated external standard for HPLC-UV or LC-MS method development targeting sesquiterpene lactone profiling in Smallanthus sonchifolius extracts. Its distinct retention time and mass spectrometric fragmentation pattern relative to co-occurring analogs (Uvedalin, Enhydrin) enable unambiguous peak assignment in complex botanical matrices [1].

Natural Product Library Screening and Dereplication

For laboratories maintaining natural product screening libraries, Chlorouvedalin provides a structurally authenticated chlorinated sesquiterpene lactone standard. Its inclusion supports dereplication efforts—the process of identifying known compounds in crude extracts—by providing a reference mass and chromatographic retention time against which unknown peaks can be compared .

Halogenated Lead Scaffold for SAR

As a naturally occurring chlorinated germacranolide, Chlorouvedalin offers medicinal chemistry groups a halogenated template for SAR studies. The 3-chloro-2-hydroxy-2-methylbutyrate side chain distinguishes it from the more common non-halogenated sesquiterpene lactones (e.g., Uvedalin) and may serve as a starting point for investigating the impact of halogenation on physicochemical properties and target engagement [2].

Botanical Reference Material Quality Control

Chlorouvedalin can be employed as a chemical marker for the authentication and standardization of Smallanthus sonchifolius (yacon) herbal materials. Its presence and concentration, determined against a certified reference standard, provide a measurable parameter for batch-to-batch consistency assessment in botanical quality control workflows [3].

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